molecular formula C10H19N3O B1528702 2-[5-amino-3-(2-methylbutan-2-yl)-1H-pyrazol-1-yl]ethan-1-ol CAS No. 1249699-23-7

2-[5-amino-3-(2-methylbutan-2-yl)-1H-pyrazol-1-yl]ethan-1-ol

Cat. No.: B1528702
CAS No.: 1249699-23-7
M. Wt: 197.28 g/mol
InChI Key: QSQPZRMJIZRCJR-UHFFFAOYSA-N
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Description

2-[5-amino-3-(2-methylbutan-2-yl)-1H-pyrazol-1-yl]ethan-1-ol is a chemical compound with the molecular formula C10H19N3O and a molecular weight of 197.28 g/mol . This compound features a pyrazole ring substituted with an amino group and a 2-methylbutan-2-yl group, along with an ethan-1-ol side chain. It is primarily used in research and development within various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-amino-3-(2-methylbutan-2-yl)-1H-pyrazol-1-yl]ethan-1-ol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3-(2-methylbutan-2-yl)-1H-pyrazole with ethylene oxide in the presence of a base to introduce the ethan-1-ol side chain . The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification and quality control to ensure the final product meets the required specifications. Techniques like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are often employed for quality assurance .

Chemical Reactions Analysis

Types of Reactions

2-[5-amino-3-(2-methylbutan-2-yl)-1H-pyrazol-1-yl]ethan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while substitution reactions can produce various halides .

Scientific Research Applications

2-[5-amino-3-(2-methylbutan-2-yl)-1H-pyrazol-1-yl]ethan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-[5-amino-3-(2-methylbutan-2-yl)-1H-pyrazol-1-yl]ethan-1-ol involves its interaction with specific molecular targets and pathways. The amino group and pyrazole ring can participate in hydrogen bonding and other interactions with enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[5-amino-3-(2-methylbutan-2-yl)-1H-pyrazol-1-yl]ethan-1-ol is unique due to its specific substitution pattern and the presence of both an amino group and an ethan-1-ol side chain. This combination of functional groups provides distinct chemical and biological properties, making it valuable for various research applications .

Properties

IUPAC Name

2-[5-amino-3-(2-methylbutan-2-yl)pyrazol-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3O/c1-4-10(2,3)8-7-9(11)13(12-8)5-6-14/h7,14H,4-6,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSQPZRMJIZRCJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C1=NN(C(=C1)N)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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